4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
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Overview
Description
The compound “4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate” seems to be a complex organic molecule that likely contains a thiadiazole ring, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiadiazole derivatives can generally be synthesized from appropriate heterocyclic amines and active methylene compounds . Additionally, 1,3,4-thiadiazoles can be obtained from substituted thiourea with appropriate hydrazonoyl chlorides and halogenated ketenes .Physical and Chemical Properties Analysis
Specific physical and chemical properties for “this compound” were not found .Scientific Research Applications
Corrosion Inhibition
One study focused on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives, including compounds similar to "4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate," against the corrosion of iron. Through density functional theory (DFT) calculations and molecular dynamics simulations, researchers predicted the compounds' performances as corrosion inhibitors. The theoretical data obtained matched well with previously reported experimental inhibition efficiency results, suggesting that such compounds, by virtue of their electronic structure and surface binding capabilities, could serve as effective corrosion inhibitors (Kaya et al., 2016).
Structural and Electronic Properties
Another study reported the crystal and molecular structure of a similar compound, characterized through various spectroscopic techniques and single-crystal X-ray diffraction. The structural geometry, including bond lengths and angles, as well as electronic properties, were thoroughly analyzed using the density functional theory (DFT) method. Such studies are crucial for understanding the physical and chemical behaviors of these compounds, providing insights into their potential applications in materials science and molecular engineering (Kerru et al., 2019).
Antimicrobial and Antiviral Activities
Research on thiadiazole sulfonamides derived from 4-chlorobenzoic acid, structurally related to "this compound," revealed some compounds' potential anti-tobacco mosaic virus activity. Such findings underscore the relevance of thiadiazole derivatives in developing new antiviral agents, highlighting their potential in pharmaceutical applications (Chen et al., 2010).
Molecular Docking Studies
Docking studies of tetrazole derivatives, which share structural similarities with the compound , have been conducted to understand their orientation and interaction within the active site of enzymes such as cyclooxygenase-2. These studies, complemented by X-ray crystallography, provide valuable insights into the molecular basis of these compounds' biological activities, suggesting their potential utility in designing inhibitors for specific biochemical pathways (Al-Hourani et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-chlorophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3S3/c13-8-1-3-9(4-2-8)18-21(16,17)12-6-5-11(20-12)10-7-19-15-14-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETIXCTWOMDKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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